4-Bromo-3-methoxy-N-propylaniline
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Overview
Description
4-Bromo-3-methoxy-N-propylaniline is an organic compound belonging to the class of anilines It features a bromine atom at the fourth position, a methoxy group at the third position, and a propyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-N-propylaniline can be achieved through several steps:
Nitration and Reduction: The starting material, 4-bromo-3-methoxyaniline, can be nitrated to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine group can then be alkylated using propyl halides under basic conditions to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by alkylation using efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amine group can be reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Secondary or tertiary amines.
Coupling Products: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
4-Bromo-3-methoxy-N-propylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-N-propylaniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methoxy and bromine groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-Bromo-3-methoxyaniline: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.
4-Bromo-N-methylaniline: Contains a methyl group instead of a propyl group, which may affect its reactivity and biological activity.
3-Methoxy-N-propylaniline: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 4-Bromo-3-methoxy-N-propylaniline is unique due to the combination of the bromine, methoxy, and propyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-bromo-3-methoxy-N-propylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-6-12-8-4-5-9(11)10(7-8)13-2/h4-5,7,12H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCKOUIUUXXWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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